molecular formula C22H30ClN5O2S B2536246 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1327525-94-9

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2536246
CAS No.: 1327525-94-9
M. Wt: 464.03
InChI Key: DUGPIIXYLUYJRL-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that features a benzothiazole core, a pyrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets would require further investigation through molecular docking studies and biological assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride apart is its unique combination of structural features, including the benzothiazole core, pyrazole ring, and morpholine moiety. This combination may confer unique biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S.ClH/c1-5-27-18(14-17(4)24-27)21(28)26(9-8-25-10-12-29-13-11-25)22-23-19-15(2)6-7-16(3)20(19)30-22;/h6-7,14H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGPIIXYLUYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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